molecular formula C10H14O2 B049509 2-Benzyl-1,3-propanediol CAS No. 2612-30-8

2-Benzyl-1,3-propanediol

Cat. No. B049509
CAS RN: 2612-30-8
M. Wt: 166.22 g/mol
InChI Key: LODRGECCKZZTEQ-UHFFFAOYSA-N
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Description

2-Benzyl-1,3-propanediol is a glycerol derivative used in the preparation of glycerides and their phosphonate analogs as potent inhibitors of lipase . It is also employed in the synthesis of a cyclopropyl chiron used in the preparation of 2,3-methanoamino acids .


Synthesis Analysis

The synthesis of 2-Benzyl-1,3-propanediol involves various methods. One method involves the use of silica gel column chromatography . Another method involves the enzymatic esterification of the prochiral substrate, 2-benzyl-1,3-propanediol, in solvent media .


Molecular Structure Analysis

The molecular structure of 2-Benzyl-1,3-propanediol has been studied using various methods. The FT-IR, 13C, and 1H-NMR spectra of the molecule were recorded theoretically and compared with experimental results . The compound’s electronic properties were analyzed via the highest occupied molecular orbital and the lowest unoccupied molecular orbital .


Chemical Reactions Analysis

The chemical reactions involving 2-Benzyl-1,3-propanediol have been studied. For instance, the enzymatic esterification of the prochiral substrate, 2-benzyl-1,3-propanediol, has been studied in solvent media . Another study showed that 1,3 propanediol gave better thermic profile compared to propylene glycol and glycerol, showing less thermal decomposition by-products .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Benzyl-1,3-propanediol have been analyzed. It has been found that the molecular size and other physical properties exhibited a moderate contribution to the adsorption of hydrophilic compounds . Moreover, 1,3 propanediol was found to give to nicotine a more basic environment ensuring a high level of free base nicotine form .

Scientific Research Applications

Enzymatic Asymmetrization

The enzymatic esterification of the prochiral substrate, 2-benzyl-1,3-propanediol, has been studied in solvent media. Among the five tested lipases, Lipozyme and Novozym 435 led to higher reaction rates . This process is used in the production of chiral compounds, which are important in the pharmaceutical industry .

Production of 1,2-Propanediol

2-Benzyl-1,3-propanediol can be used in the production of 1,2-propanediol . This compound is a significant challenge for the chemical industry due to the increasing demand for this versatile product and the pro-ecological regulatory actions .

Use in Polyurethane Dispersions

In 2012, Schirp et al. reported the use of 2-Benzyl-1,3-propanediol as a diol component in polyurethane (PU) dispersions derived from fatty acid-derived polyester polyols . Polyurethane dispersions are used in a variety of applications, including coatings, adhesives, and sealants .

Heat Transfer Nanofluids

New potential applications include its use in heat transfer nanofluids . These are engineered colloidal suspensions of nanoparticles in a base fluid, designed to enhance thermal conductivity .

Conversion of Plastics into Monomers

Another potential application is in research on converting plastics into monomers for reuse . This is a significant area of research given the environmental impact of plastic waste .

Eco-friendly Deep Eutectic Solvents

1,2-Propanediol, which can be produced from 2-Benzyl-1,3-propanediol, is used as eco-friendly deep eutectic solvents . These are a type of ionic liquid with potential applications in green chemistry .

Wood Preservation Formulations

It is also used for wood preservation formulations using metal nanoparticles . This is an important area of research for the preservation and protection of wood from decay and insects .

Future Directions

The production of 1,3-Propanediol from renewable feedstocks by green processes is attracting wide attention . This suggests that there could be future research directions in developing more sustainable and efficient methods for the production of 2-Benzyl-1,3-propanediol and similar compounds.

Mechanism of Action

Target of Action

The primary target of 2-Benzyl-1,3-propanediol is the enzymatic esterification process . This compound acts as a substrate for certain lipases, such as Lipozyme and Novozym 435 . These enzymes play a crucial role in the esterification of the prochiral substrate, 2-benzyl-1,3-propanediol .

Mode of Action

2-Benzyl-1,3-propanediol interacts with its targets, the lipases, through an esterification process . The compound is a prochiral substrate, meaning it has the potential to be converted into a chiral or optically active product through enzymatic action . Among the tested lipases, Lipozyme and Novozym 435 led to higher reaction rates . Novozym 435 catalyzed faster reactions at low water activity and in solvents having log P above 2 .

Biochemical Pathways

The enzymatic esterification of 2-Benzyl-1,3-propanediol affects the biochemical pathways related to the production of propanediols . The compound’s interaction with lipases leads to the formation of both ® and (S) products . This process is part of the broader pathway of enzymatic asymmetrization, which has been studied extensively in solvent media .

Pharmacokinetics

The compound’s interaction with lipases and its role in enzymatic esterification suggest that it may have unique bioavailability characteristics influenced by factors such as water activity and solvent properties .

Result of Action

The enzymatic esterification of 2-Benzyl-1,3-propanediol results in the formation of both ® and (S) products . The reaction rates for the formation of both ® and (S) products present an optimum at a water activity of 0.22 .

Action Environment

The action of 2-Benzyl-1,3-propanediol is influenced by environmental factors such as water activity and solvent properties . For instance, Novozym 435 catalyzes faster reactions at low water activity and in solvents having log P above 2 . When using Lipozyme in toluene, the prochiral selectivity increases with the water activity .

properties

IUPAC Name

2-benzylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c11-7-10(8-12)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODRGECCKZZTEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-1,3-propanediol

CAS RN

2612-30-8
Record name 2-benzylpropane-1,3-diol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

5 g of diethyl benzylmalonate was dissolved in a mixture of 120 ml of ethanol and 80 ml of THF, and 3.8 g of sodium borohydride and 4.3 g of lithium chloride were added thereto under cooling with ice. The mixture was stirred at room temperature for 2 hours. Then, 5.8 ml of acetic acid was added thereto, and the solvent was distilled off under reduced pressure. Water and ethyl acetate were added to the residue. The ethyl acetate layer was separated, washed with water and with a saturated sodium chloride aqueous solution and then dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure to obtain 3.5 g of 2-benzyl-1,3-propanediol as colorless solid.
Quantity
5 g
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3.8 g
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4.3 g
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120 mL
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80 mL
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5.8 mL
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Reaction Step Two

Synthesis routes and methods II

Procedure details

Diethyl benzylmalonate is reduced with lithium aluminium hydride to give 2-benzylpropane-1,3-diol (m.p. 64°-65° C.) and esterified with an equimolar amount of benzenesulphochloride in anhydrous pyridine to give 2-benzylpropane-1,3-diol monobenzenesulphonate (oily substance). Reaction thereof with the sodium salt of hexadecanethiol in ethanol gives the desired 2-benzyl-3-hexadecylthiopropan-1-ol (wax-like compound).
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Synthesis routes and methods III

Procedure details

Diethyl benzylmalonate (100g.) was added dropwise to a stirred suspension of lithium aluminimum hydride (12g.) in anhydrous diethyl ether (300ml.) at 0° C. under argon. The reaction mixture was then stirred overnight at room temperature and worked up by the conventional procedure, described in J. Org. Chem. 1953, 18, 1190. Evaporation of the ether solution gave 2-benzylpropane-1,3-diol. Phosphorus tribromide (26ml.) was added dropwise to this diol (44g.), whilst stirring at 75° C. After the vigorous reaction had ceased, the temperature was raised to 100° C. and maintained at this temperature overnight. The cooled mixture was poured into ice water (500ml.) and extracted with diethyl ether (2 × 500ml.). The combined ether extracts were washed with aqueous sodium bicarbonate, then brine, dried over sodium sulphate and the ether was evaporated. Distillation of the crude product in vacuo gave 2-benzyl-1,3-dibromopropane b.p. 116°-121° C./1.0 mm. Hg.
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0 (± 1) mol
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[Compound]
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lithium aluminimum hydride
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0 (± 1) mol
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300 mL
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How can 2-Benzyl-1,3-propanediol be synthesized asymmetrically?

A: Both enantiomers of 2-Benzyl-1,3-propanediol can be obtained through the enzymatic desymmetrization of its precursor, 2-benzyl-1,3-propanediol. This method utilizes enzymes like lipases to selectively modify one of the two identical functional groups in the prochiral 2-benzyl-1,3-propanediol molecule. [, , , ] This approach provides access to enantiomerically pure building blocks for synthesizing compounds like ecadotril and dexecadotril, potent inhibitors of neutral endopeptidase (NEP). []

Q2: Can temperature influence the enantioselectivity of reactions involving 2-Benzyl-1,3-propanediol?

A: Research shows that temperature significantly impacts the enantioselectivity of both chemo-catalyzed and enzyme-catalyzed acylation reactions involving 2-Benzyl-1,3-propanediol. [, ] Studies using lipases from Candida antarctica and lipase PS, as well as L-proline-based diamines, revealed that the enantiomeric ratio (E) of the reaction is temperature-dependent. [] This effect is attributed to temperature-dependent clustering effects in the solvent, highlighting the importance of considering these factors in reaction optimization.

Q3: Are there any applications of 2-Benzyl-1,3-propanediol derivatives in medicinal chemistry?

A: Yes, derivatives of 2-Benzyl-1,3-propanediol have shown promise in medicinal chemistry. For example, researchers have explored the use of enzymatic desymmetrization of prochiral 2-benzyl-1,3-propanediol derivatives to synthesize novel phosphorylated tyrosine analogues. [] These analogues could potentially serve as tools for studying tyrosine phosphorylation, a crucial process in cellular signaling.

Q4: What is the role of 2-Benzyl-1,3-propanediol in the synthesis of homoisoflavanones?

A: Optically active 2-benzyl-1,3-propanediol monoacetates, obtained through lipase-catalyzed enantioselective reactions, serve as valuable starting materials for synthesizing both (R)- and (S)-enantiomers of 3-benzyl-4-chromanone (homoisoflavanone). [] This demonstrates the utility of 2-Benzyl-1,3-propanediol as a chiral building block in organic synthesis, particularly for accessing biologically relevant compounds like homoisoflavanones, which exhibit various pharmacological activities.

Q5: What happens when styrene epoxides react with diborane?

A: The reaction of sterically crowded styrene epoxides, like 2-methyl-1-phenylpropene oxide, with diborane results in the formation of diols. [] For instance, 2-methyl-1-phenylpropene oxide reacts with diborane to yield 2-methyl-1-phenylpropane-1,3-diol as the major product, with the threo isomer being predominant. [] This reaction provides insights into the regioselectivity and stereoselectivity of diborane additions to epoxides.

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